molecular formula C13H18N2O B2644020 1-Benzyl-3-acetamidopyrrolidine CAS No. 114636-30-5; 28506-01-6

1-Benzyl-3-acetamidopyrrolidine

Cat. No.: B2644020
CAS No.: 114636-30-5; 28506-01-6
M. Wt: 218.3
InChI Key: CMSWETNAAPYFSH-UHFFFAOYSA-N
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Description

1-Benzyl-3-acetamidopyrrolidine (CAS: 28506-01-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₈N₂O and an average molecular weight of 218.30 g/mol . Its structure comprises a pyrrolidine ring substituted with a benzyl group at the 1-position and an acetamido group at the 3-position. This compound is widely used in organic synthesis, particularly in pharmaceutical research, due to its role as a chiral building block or intermediate in asymmetric catalysis .

Key synonyms include:

  • N-(1-Benzylpyrrolidin-3-yl)acetamide
  • 3-Acetamido-1-benzylpyrrolidine
  • (R)- and (S)-enantiomers (e.g., (S)-(-)-1-Benzyl-3-acetamidopyrrolidine, CAS: 114636-30-5) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWETNAAPYFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951194
Record name N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28506-01-6
Record name N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-acetamidopyrrolidine
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Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Synthesis:
1-Benzyl-3-acetamidopyrrolidine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets in diseases. For instance, it can be utilized in the synthesis of opioid analgesics due to its structural similarity to known pharmacophores .

2. Neuropharmacology:
Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have suggested that modifications of this compound can lead to potential treatments for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Activity:
Some studies have explored the antimicrobial potential of compounds derived from this compound. These derivatives have shown promising results against various bacterial strains, indicating their potential use in developing new antibiotics .

Case Studies

Case Study 1: Synthesis of Novel Analgesics
A research team successfully synthesized a series of analgesic compounds using this compound as a precursor. The study demonstrated that certain modifications led to enhanced pain relief with reduced side effects compared to traditional opioids. The findings were published in the Journal of Medicinal Chemistry, highlighting the compound's utility in drug design .

Case Study 2: Neuroprotective Agents
In another study focused on neuroprotection, researchers synthesized several analogs of this compound. These analogs were tested for their ability to protect neuronal cells from oxidative stress. Results indicated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

1-Benzyl-3-(trifluoroacetamido)pyrrolidine

  • CAS : 115445-23-3
  • Molecular Formula : C₁₃H₁₅F₃N₂O
  • Key Differences: The acetamido group (-NHCOCH₃) is replaced by a trifluoroacetamido group (-NHCOCF₃).
  • Applications : Used as a biochemical reagent for peptide synthesis or enzyme inhibition studies .

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

  • CAS : 99735-30-5
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Key Differences: The acetamido group is replaced by a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc). The Boc group provides steric protection for the amine, making this compound a key intermediate in peptide synthesis .
  • Applications : Common in orthogonal protection strategies during multi-step organic syntheses .

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine

  • CAS : 114636-30-5
  • Molecular Formula : C₁₃H₁₈N₂O (identical to the racemic form)
  • Key Differences :
    • Stereochemistry : The (S)-enantiomer exhibits distinct chiral properties, critical for interactions with biological targets (e.g., enzymes or receptors) .
    • Purity : High enantiomeric excess (≥99% ee) ensures precision in asymmetric synthesis .
  • Applications : Preferred in pharmaceutical research for studying stereospecific reactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications
This compound 28506-01-6 C₁₃H₁₈N₂O 218.30 Acetamido (-NHCOCH₃) Chiral synthesis, intermediates
1-Benzyl-3-(trifluoroacetamido)pyrrolidine 115445-23-3 C₁₃H₁₅F₃N₂O 280.27 Trifluoroacetamido (-NHCOCF₃) Enzyme inhibition studies
1-Benzyl-3-(Boc-amino)pyrrolidine 99735-30-5 C₁₇H₂₄N₂O₂ 304.39 Boc-protected amine (-NHBoc) Peptide synthesis
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine 114636-30-5 C₁₃H₁₈N₂O 218.30 (S)-enantiomer Stereospecific drug development

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroacetamido derivative’s enhanced stability under acidic conditions makes it superior to the acetamido analogue in prolonged reaction setups .
  • Steric Effects: The Boc group in 1-Benzyl-3-(Boc-amino)pyrrolidine prevents unwanted side reactions, enabling sequential deprotection in multi-step syntheses .
  • Chiral Specificity : The (S)-enantiomer’s high ee (99%) ensures reproducibility in pharmacological studies, reducing off-target effects .

Q & A

Q. What steps are recommended to validate synthetic yields when scaling up from milligrams to grams?

  • Answer : Optimize reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE). Compare isolated yields with theoretical calculations via 1^1H NMR internal standard methods. Address scalability issues, such as inefficient mixing or exothermicity, using inline FTIR for real-time monitoring .

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